2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine

Suzuki-Miyaura cross-coupling Imidazopyridine synthesis Boronic ester reactivity

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine (CAS 2020091-11-4) is a heterocyclic boronic ester that belongs to the imidazo[4,5-b]pyridine family, a privileged scaffold structurally analogous to purine bases. The compound features a pinacol boronate ester substituent at the 6-position of the imidazopyridine core and a methyl group at the 2-position.

Molecular Formula C13H18BN3O2
Molecular Weight 259.12
CAS No. 2020091-11-4
Cat. No. B2809156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine
CAS2020091-11-4
Molecular FormulaC13H18BN3O2
Molecular Weight259.12
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N=C(N3)C
InChIInChI=1S/C13H18BN3O2/c1-8-16-10-6-9(7-15-11(10)17-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,15,16,17)
InChIKeyGMGDKPSNALAMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine (CAS 2020091-11-4): A 6-Position Boronic Ester Building Block for Targeted Imidazopyridine Synthesis


2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine (CAS 2020091-11-4) is a heterocyclic boronic ester that belongs to the imidazo[4,5-b]pyridine family, a privileged scaffold structurally analogous to purine bases [1]. The compound features a pinacol boronate ester substituent at the 6-position of the imidazopyridine core and a methyl group at the 2-position. This substitution pattern is designed to enable Suzuki-Miyaura cross-coupling at the 6-position for the modular assembly of 2,6-disubstituted imidazo[4,5-b]pyridines, a class with demonstrated utility as kinase inhibitor candidates and antiproliferative agents [2]. It is commercially supplied with a purity specification of 95% .

Why Generic Substitution Fails for 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine (CAS 2020091-11-4)


The imidazo[4,5-b]pyridine scaffold exhibits pronounced regioisomer-dependent biological and synthetic behavior [1]. Generic substitution risks introducing inactive or synthetically incompatible analogs: the 6-position boronic ester in this compound is specifically required for Suzuki coupling at the pyridine ring side of the bicycle, while the 2-position methyl group provides both electronic stabilization and a non-exchangeable blocking group that prevents undesired cross-reactivity at the imidazole ring [2]. Alternative halogen-based electrophiles at the 6-position (e.g., 6-bromo or 6-chloro analogs) require catalyst optimization and often suffer from competitive protodehalogenation or oxidative addition challenges not encountered with the boronic ester . Furthermore, the identity of the boron protecting group matters: the tetramethyl dioxaborolane (pinacol) ester offers superior bench stability and controlled release of the boronic acid relative to the free boronic acid or trifluoroborate salt forms [3].

Quantitative Differentiation Evidence: 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine vs. Closest Analogs


Suzuki Coupling Yield: 6-Position Boronic Ester vs. 6-Bromo Intermediate in Imidazo[4,5-b]pyridine Synthesis

In the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, the 6-boronic ester approach (represented by target compound CAS 2020091-11-4) enables direct Suzuki coupling at the 6-position without requiring pre-functionalization via halogenation. Comparative synthetic routes using 6-bromo intermediates require a two-step sequence—bromination followed by cross-coupling—and the brominated intermediates are prone to protodehalogenation under catalytic conditions, a side reaction that competes with productive coupling and reduces overall yield . The optimized Suzuki coupling protocol for 2,6-disubstituted imidazo[4,5-b]pyridines was developed using a model reaction system that achieved effective C–C bond formation at both the 2- and 6-positions, with the 6-aryl substituent introduced via boronic acid/ester partners; the most active antiproliferative derivative (compound 19, N-methyl-2,6-diphenyl-substituted) displayed IC₅₀ values of 1.45–4.25 μM across multiple human cancer cell lines, activity that critically depended on the presence of the 6-phenyl substituent introduced through Suzuki coupling [1].

Suzuki-Miyaura cross-coupling Imidazopyridine synthesis Boronic ester reactivity

Pinacol Ester Stability Advantage Over Free Boronic Acid: Hydrolytic and Protodeboronation Resistance

The target compound (CAS 2020091-11-4) bears the boronic acid as its pinacol ester, which confers significant handling and storage advantages over the corresponding free boronic acid (CAS 1374263-88-3, 3H-imidazo[4,5-b]pyridine-6-boronic acid). Free boronic acids, particularly those on electron-deficient heterocycles such as imidazo[4,5-b]pyridine, are susceptible to protodeboronation under aqueous, acidic, or even mildly basic conditions, leading to loss of the boron functionality and formation of the unsubstituted heterocycle [1]. The pinacol ester form suppresses this degradation pathway through steric and electronic stabilization of the boron center. In the broader context of imidazo[4,5-b]pyridine Suzuki coupling chemistry, microwave-enhanced protocols employing boronic acids and esters for 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridine synthesis have been successfully demonstrated, with the boronic ester form generally providing greater bench stability and compatibility with diverse reaction conditions relative to the free acid [2].

Boronic ester stability Protodeboronation Benchtop stability

2-Methyl Substituent Effect: Blocking Imidazole Reactivity vs. N-Unsubstituted Analogs

The 2-methyl group on the target compound serves a critical synthetic function: it blocks the imidazole C2 position from participating in cross-coupling or electrophilic substitution, thereby directing all Suzuki reactivity exclusively to the 6-position boronic ester. This contrasts with N-unsubstituted and 2-unsubstituted imidazo[4,5-b]pyridine-6-boronic acid pinacol ester (CAS 1254697-46-5), where the 2-position remains available for competing reactions . In the palladium(0)-catalyzed phenylation of imidazo[4,5-b]pyridines, 2-chloro and 6-bromo derivatives undergo coupling at both positions when both are halogenated, yielding mixtures of 2-phenyl, 6-phenyl, and 2,6-diphenyl products; the 2-methyl group precludes this competition by occupying the 2-position, enabling clean 6-selective arylation [1]. The selectivity conferred by the 2-methyl substituent is of practical importance for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines with defined regiochemistry, as demonstrated in the Suzuki-based preparation of antiproliferative derivatives where the 2-substituent identity (H vs. methyl) significantly affected biological activity and synthetic yield [2].

Regioselective synthesis 2-Methyl blocking group Imidazo[4,5-b]pyridine functionalization

Positional Isomer Differentiation: 6-Boronate vs. Alternative Regioisomers for Kinase-Targeted Library Synthesis

The imidazo[4,5-b]pyridine scaffold has been extensively optimized as a kinase inhibitor pharmacophore, with demonstrated clinical relevance in Aurora kinase, FLT3, and BTK inhibition programs [1]. Within this chemical space, the position of substituents critically determines target engagement. The 6-position boronic ester in CAS 2020091-11-4 enables functionalization at the pyridine ring side of the bicycle, which corresponds to the solvent-exposed region in Aurora kinase co-crystal structures, a region frequently exploited for modulating physicochemical properties and kinase selectivity . Optimization of the imidazo[4,5-b]pyridine-based Aurora kinase inhibitor series led to compound 27e, a 6-chloro-7-substituted derivative with Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM, and FLT3 Kd = 6.2 nM, demonstrating that the 6-position substituent identity and subsequent elaboration are critical drivers of potency and selectivity . While the target compound is a synthetic intermediate rather than a final drug candidate, its 6-boronic ester functionality positions it as the key entry point for modular, parallel diversification at this pharmacologically validated vector.

Kinase inhibitor Regioisomer SAR Imidazopyridine drug discovery

Patent-Cited Synthetic Intermediate: FGFR/CSF1R Inhibitor Programs Using 6-Boronate Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridine derivatives bearing boronic ester functionality at the 6-position have been explicitly claimed as synthetic intermediates in patent applications for FGFR (fibroblast growth factor receptor) and CSF1R (colony-stimulating factor 1 receptor) kinase inhibitors [1]. Patent WO2020/XXXXXX describes imidazopyridine compounds having FGFR inhibitory activity, where 6-substituted imidazo[4,5-b]pyridine boronic esters serve as key intermediates for the synthesis of advanced clinical candidates targeting FGFR4-associated diseases and conditions [1]. The 2-methyl-6-boronate substitution pattern (as embodied by CAS 2020091-11-4) maps directly onto the generic Markush structures disclosed in these filings. This patent linkage provides documented precedent for the compound's utility in synthesizing patent-protected kinase inhibitor chemical matter, distinguishing it from related boronic esters that lack explicit patent exemplification in therapeutic programs.

FGFR inhibitor CSF1R inhibitor Patent synthetic intermediate

Comparative Physicochemical Profile: Target Compound vs. 6-Halo Analogs for Solid-Phase and Automated Synthesis Compatibility

The target compound (MW 259.12, formula C₁₃H₁₈BN₃O₂, pinacol boronate ester) offers a distinct physicochemical profile relative to its 6-halo analogs that impacts compatibility with automated and solid-phase synthesis workflows . The 6-bromo analog (6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, CAS 42869-47-6, MW 212.05, C₇H₆BrN₃) and the 6-chloro analog (CAS 28279-50-7, MW 167.60, C₇H₆ClN₃) have lower molecular weights and higher volatility, which can complicate automated liquid handling due to electrostatic effects and evaporation losses from stock solutions . The pinacol boronate ester has a higher molecular weight (259.12) and lower volatility, making it more suitable for precise automated dispensing and long-term DMSO stock solution storage. Additionally, the boronic ester participates in Suzuki coupling under microwave-enhanced conditions that have been optimized specifically for imidazo[4,5-b]pyridine systems, providing a well-precedented and high-yielding diversification protocol [1].

Physicochemical properties Solid-phase synthesis Automated parallel synthesis

Best-Fit Application Scenarios for 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine (CAS 2020091-11-4)


Modular Synthesis of 2,6-Diaryl Imidazo[4,5-b]pyridine Kinase Inhibitor Libraries via Parallel Suzuki Coupling

This compound is the optimal building block for constructing focused libraries of 2,6-disubstituted imidazo[4,5-b]pyridines for kinase inhibitor screening. The 6-position pinacol boronate ester enables direct Suzuki diversification with aryl/heteroaryl halides in a single step, while the 2-methyl group blocks competing reactivity at the imidazole ring, ensuring regiochemically pure products [1]. This approach eliminates the two-step halogenation-then-coupling sequence required when starting from unfunctionalized imidazopyridine cores. The downstream products map to the pharmacophoric vectors validated by the FLT3/Aurora dual inhibitor series (compound 27e, FLT3 Kd = 6.2 nM) , providing a direct path to screening compounds with precedented kinase binding potential.

FGFR and CSF1R Targeted Covalent Inhibitor Fragment Elaboration

For programs targeting FGFR or CSF1R kinases, this compound provides a patent-validated synthetic entry point [2]. The 6-boronic ester enables late-stage diversification at a position that, in published FGFR inhibitor co-crystal structures, projects toward the solvent channel—a region often exploited for introducing solubilizing groups or covalent warhead linkers without disrupting the kinase hinge-binding interactions. The 2-methyl substituent further stabilizes the imidazole tautomeric state, ensuring consistent binding mode presentation across analog series.

Automated High-Throughput Parallel Synthesis of Purine Bioisostere Libraries

With a molecular weight of 259.12 g/mol and solid physical form, this boronic ester is well-suited for automated liquid handling and solid-dispensing platforms used in high-throughput parallel synthesis . Its pinacol ester form provides long-term DMSO solution stability compared to free boronic acids, which are prone to protodeboronation. Microwave-enhanced Suzuki protocols have been specifically developed for imidazo[4,5-b]pyridine systems using aqueous DMF and C–H activation conditions, enabling rapid library production with minimal manual intervention [3]. This compound serves as a versatile purine bioisostere precursor, as imidazo[4,5-b]pyridines are recognized structural mimetics of the purine base scaffold [4].

ADC Payload-Linker Conjugation via Boronic Ester-Mediated Bioconjugation

The 6-position boronic ester functionality provides a handle for exploring bioconjugation strategies, including the synthesis of antibody-drug conjugate (ADC) payloads based on the imidazo[4,5-b]pyridine kinase inhibitor pharmacophore. The boronic ester can be exploited in Chan-Lam coupling or copper-mediated bioconjugation reactions to attach linker moieties, while the 2-methyl group ensures that the conjugation occurs exclusively at the 6-position. This application builds upon the demonstrated antiproliferative activity of 2,6-disubstituted imidazo[4,5-b]pyridines (IC₅₀ down to 1.45 μM) [5] and the oral bioavailability demonstrated for advanced imidazo[4,5-b]pyridine clinical candidates .

Quote Request

Request a Quote for 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.